2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
CAS No.: 330645-53-9
Cat. No.: VC7329332
Molecular Formula: C13H7F3N2O2S2
Molecular Weight: 344.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330645-53-9 |
|---|---|
| Molecular Formula | C13H7F3N2O2S2 |
| Molecular Weight | 344.33 |
| IUPAC Name | 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C13H7F3N2O2S2/c14-13(15,16)8-4-9(10-2-1-3-21-10)18-12(7(8)5-17)22-6-11(19)20/h1-4H,6H2,(H,19,20) |
| Standard InChI Key | GUQAMDUAAGRUEP-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O |
Introduction
Synthesis
The synthesis of this compound would likely involve a multi-step process, starting from commercially available pyridine derivatives. A general approach might include:
-
Step 1: Introduction of the trifluoromethyl group via a suitable trifluoromethylation reaction.
-
Step 2: Attachment of the thiophen-2-yl group, potentially through a cross-coupling reaction.
-
Step 3: Introduction of the cyano group, possibly through a cyanation reaction.
-
Step 4: Formation of the sulfanyl linkage to the acetic acid moiety, which could involve a nucleophilic substitution or a metal-catalyzed coupling reaction.
Potential Applications
Given the structural complexity and the presence of multiple functional groups, this compound could have potential applications in medicinal chemistry, particularly in areas such as:
-
Biological Activity: Compounds with similar structures have shown promise as inhibitors or modulators of various biological targets. For example, related compounds have been explored for their anti-inflammatory or anticancer properties .
-
Pharmaceutical Development: The presence of a carboxylic acid group could facilitate the formation of salts or esters, which might improve solubility or bioavailability.
Safety and Handling
Handling this compound would require caution due to potential skin and eye irritation, as suggested by related compounds . Proper protective equipment and ventilation should be used when handling.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume